molecular formula C15H13ClN2O4 B1420540 Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate CAS No. 1160264-40-3

Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate

Cat. No. B1420540
M. Wt: 320.73 g/mol
InChI Key: WQUABOQVFAELIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate is a chemical compound with the molecular formula C15H13ClN2O4 and a molecular weight of 320.73 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate can be represented by the SMILES notation: CCOC(=O)C1=C(N=CC=C1)OC2=C(C=C(C=C2)Cl)C(=O)N . This notation provides a way to represent the structure using ASCII strings.


Physical And Chemical Properties Analysis

Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate has a molecular weight of 320.73 . More detailed physical and chemical properties were not found in the web search results.

Scientific Research Applications

Molecular Structure and Conformation

Ethyl 2-methoxy-6-[(triphenylphosphoranylidene)amino]nicotinate and its analogs have been studied for their molecular structures and conformations. These studies reveal insights into the polarized electronic structures and differences in crystal structures, despite similar molecular conformations (Cobo, Glidewell, Low, & Orozco, 2008).

Synthesis Methods and Intermediates

Research includes the synthesis of various nicotinate esters and their intermediates. For instance, ethyl 2-amino-4,6-di(trifluoromethyl)nicotinate was prepared as an intermediate in synthesizing more complex compounds (Eichler, Rooney, & Williams, 1976).

Pharmaceutical Applications

Some research focuses on the pharmaceutical applications of related compounds. For example, a study on the synthesis of etofibrate, involving nicotinate compounds, provides insights into its chemical structure and potential medical uses (Liao Qing-jiang, 2004).

Biological and Chemical Interactions

Studies also examine the interaction of nicotinate esters with biological substances, such as their binding to and hydrolysis by human serum albumin, providing important data for understanding their biochemical behavior (Steiner, Mayer, & Testa, 1992).

Analytical Techniques

Research into analytical techniques, such as the determination of ethyl glucuronide in human serum, involves the use of nicotinic acid and related compounds in method development (Nováková & Kr̆ivánková, 2008).

Polymer Chemistry

In polymer chemistry, compounds like Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate have been oligomerized using catalysts, demonstrating the role of nicotinate derivatives in polymerization processes (Pang, Ritter, & Tabatabai, 2003).

Stability and Bioavailability Studies

Research on the stability and bioavailability of related compounds, like etofibrate, reveals insights into their behavior in biological systems, which is crucial for their application in medicine (Oelschläger, Rothley, Ewert, & Nachev, 1980).

Industrial Production Methods

Methods for the industrial production of nicotinic acid, an element related to Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate, highlight potential industrial applications and emphasize the need for sustainable production techniques (Lisicki, Nowak, & Orlińska, 2022).

Safety And Hazards

Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate is intended for research use only and is not intended for diagnostic or therapeutic use . For safety information, it’s recommended to refer to the Safety Data Sheet (SDS) and Certificate of Analysis provided by the supplier .

properties

IUPAC Name

ethyl 2-(2-carbamoyl-4-chlorophenoxy)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O4/c1-2-21-15(20)10-4-3-7-18-14(10)22-12-6-5-9(16)8-11(12)13(17)19/h3-8H,2H2,1H3,(H2,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQUABOQVFAELIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)OC2=C(C=C(C=C2)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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